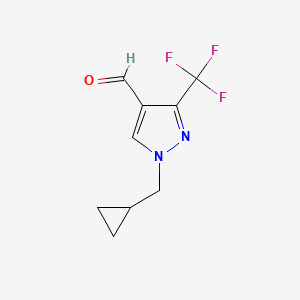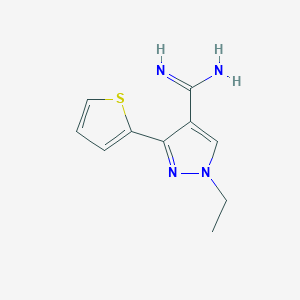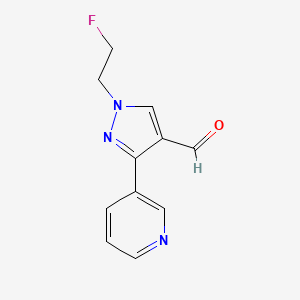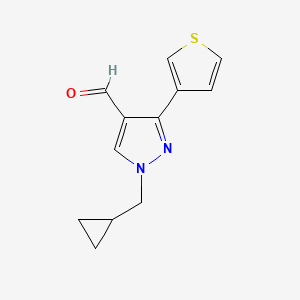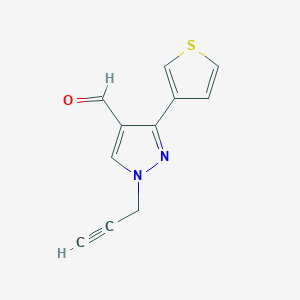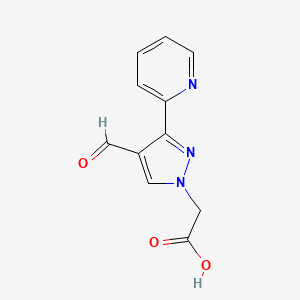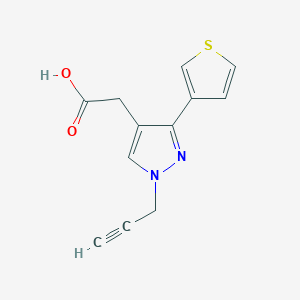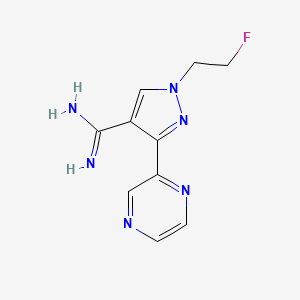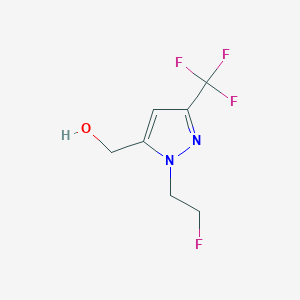
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, also known as (1-FE-TFMP) is an organic compound composed of a five-membered ring containing two carbon atoms and three fluorine atoms. It is a colorless liquid with a boiling point of ~150°C and a melting point of ~-35°C. It has a variety of applications in scientific research, including use as a reagent in organic synthesis and as an inhibitor of enzymes.
Scientific Research Applications
Advanced Lithium–Sulfur Batteries
This compound has been utilized in the development of advanced lithium–sulfur (Li–S) batteries. As part of a solvate ionic liquid electrolyte, it acts as a support solvent that significantly improves the cycle and rate capability of Li–S cells . Its role is crucial as an ionic conduction-enhancing ingredient, especially in high-rate cycle environments.
Synthesis of Fluorinated Amino Acids
In the field of organic synthesis, this compound serves as a powerful trifluoroethylating agent. It is instrumental in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides, leading to the production of nitrophenylalanines . These fluorinated amino acids have potential applications in medicinal chemistry and drug development.
Photoredox Catalysis
The compound is also involved in photoredox catalysis. It has been reported to form electron donor–acceptor (EDA) complexes with arylthiolate anions. These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, achieving S-trifluoromethylation of thiophenols without the need for a photoredox catalyst . This application is significant in the synthesis of various organic molecules.
Agricultural Chemistry
Fluoro-containing heterocycles, which can be synthesized using this compound, are widely applied in agriculture. They are used to develop new pesticides and herbicides due to their unique physical and chemical properties . The ability to efficiently synthesize these heterocycle skeletons is crucial for creating compounds with desired biological activities.
Medicinal Chemistry
In medicinal chemistry, fluoro-containing heterocycles are essential for the design of new pharmaceuticals. The unique properties of these compounds, such as increased stability and lipophilicity, make them valuable in the search for new therapeutic agents .
Imaging and Materials Science
The compound’s applications extend to imaging and materials science, where its derivatives are used to create contrast agents for medical imaging and novel materials with specific properties .
properties
IUPAC Name |
[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4N2O/c8-1-2-13-5(4-14)3-6(12-13)7(9,10)11/h3,14H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEUQKUDTJQDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




